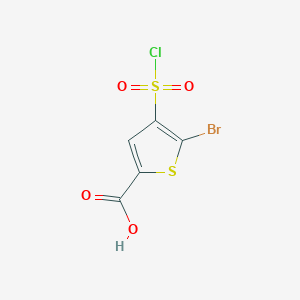
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid is a chemical compound with the IUPAC name 4-bromo-5-(chlorosulfonyl)-2-thiophenecarboxylic acid . It is used in various applications, including the preparation of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid is represented by the InChI code1S/C5H2BrClO4S2/c6-4-3 (13 (7,10)11)1-2 (12-4)5 (8)9/h1H, (H,8,9) . This indicates the presence of bromine, chlorine, oxygen, sulfur, and carbon atoms in the molecule. Physical And Chemical Properties Analysis
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid has a molecular weight of 305.56 . The compound’s exact physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Synthetic Routes and Bromination Approaches
A foundational aspect of working with 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid involves its synthesis and bromination methods. Taydakov and Krasnoselskiy (2010) demonstrated a synthetic route involving the direct bromination of ethyl 5-alkylthiophene-2-carboxylates, followed by saponification, to produce ethyl 5-alkyl-4-bromothiophene-2-carboxylates. The bromination step is selective and provides excellent yields without any migration or isomerization of the alkyl substituents (Taydakov & Krasnoselskiy, 2010).
Coupling Methods and Derivative Formation
The utility of thiophene derivatives in various applications is often realized through coupling reactions. For example, Ikram et al. (2015) reported the synthesis of various thiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction, which involved reacting 2,5-dibromo-3-hexylthiophene with arylboronic acids. This method led to the formation of thiophene derivatives with various substituents, demonstrating the versatility of thiophene compounds in synthetic chemistry (Ikram et al., 2015).
Spasmolytic Activity and Structural Analysis
The biological activity of thiophene derivatives is a notable aspect of their application. Rasool et al. (2020) synthesized a series of thiophene-based derivatives and evaluated their spasmolytic activity. Most of the synthesized compounds exhibited good spasmolytic effects, with one compound showing an excellent effect with an EC50 value of 1.26. The study also included a detailed insight into the frontier molecular orbitals of the compounds, contributing to the understanding of their reactivity and stability (Rasool et al., 2020).
Mechanism of Action
properties
IUPAC Name |
5-bromo-4-chlorosulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYRDCXUIXGVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)

![methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2834769.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B2834770.png)
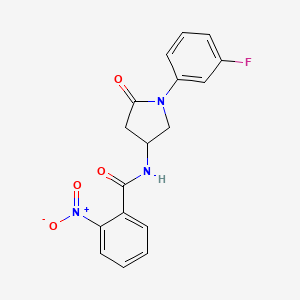
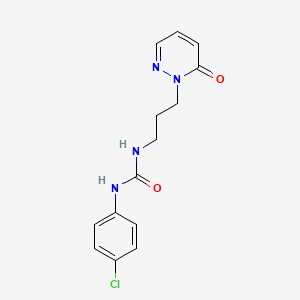
![Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2834777.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide](/img/structure/B2834778.png)
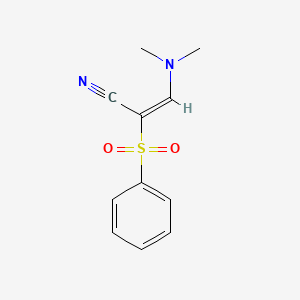
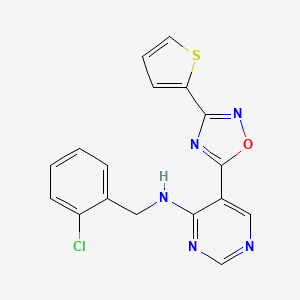
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2834783.png)
![5-(2-Ethoxyethylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834784.png)
![N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2834785.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)